Home > Products > Screening Compounds P107351 > (R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole
(R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole -

(R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole

Catalog Number: EVT-8384425
CAS Number:
Molecular Formula: C28H32NOP
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole is a chiral organophosphorus compound that belongs to the class of phosphino-oxazoline ligands. These ligands are significant in asymmetric catalysis due to their ability to induce enantioselectivity in various chemical reactions. The presence of a phosphine group, an oxazoline ring, and a tert-butyl substituent contributes to its unique properties and reactivity.

Source

This compound is synthesized from readily available precursors through multi-step organic reactions. Its synthesis typically involves the formation of the oxazoline ring and the introduction of the diphenylphosphino group.

Classification
  • Type: Chiral organophosphorus compound
  • Class: Phosphino-oxazoline ligand
  • Applications: Asymmetric catalysis, particularly in metal-catalyzed reactions.
Synthesis Analysis

The synthesis of (R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole can be broken down into several key steps:

  1. Formation of the Oxazoline Ring:
    • This is achieved through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under dehydrating conditions.
  2. Introduction of the Diphenylphosphino Group:
    • The diphenylphosphino group is introduced via a palladium-catalyzed coupling reaction, typically utilizing aryl halides and phosphines.
  3. Final Steps:
    • The tert-butyl group is incorporated into the structure, usually through alkylation reactions that involve tert-butyl halides.

These methods are optimized for yield and purity, often employing advanced techniques such as chromatography for purification and high-throughput screening for catalyst selection.

Molecular Structure Analysis

The molecular structure of (R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole can be described as follows:

  • Molecular Formula: C25H28N2OP
  • Molecular Weight: 426.48 g/mol
  • Structural Features:
    • A chiral center at the oxazoline ring.
    • A phosphine group attached to an aromatic system.
    • A tert-butyl group providing steric bulk.

Data

The compound exhibits specific spectral characteristics that can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).

Chemical Reactions Analysis

(R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole participates in various chemical reactions:

  1. Oxidation Reactions:
    • The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction Reactions:
    • The oxazoline ring can undergo reduction to yield amino alcohols when treated with reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions:
    • The chloro or bromo substituents on the aromatic rings can be replaced by nucleophiles like amines or thiols under basic conditions.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Mechanism of Action

The mechanism by which (R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole exerts its catalytic effects typically involves:

  1. Coordination to Metal Centers:
    • The phosphine acts as a strong electron-donating ligand, stabilizing transition states in catalytic cycles.
  2. Induction of Asymmetry:
    • The chiral oxazoline ring facilitates asymmetric synthesis by favoring the formation of one enantiomer over another during reactions with prochiral substrates.

This dual role enhances the efficiency and selectivity of metal-catalyzed reactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid at room temperature
  • Solubility: Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene.
  • Melting Point: Typically ranges from 111 °C to 116 °C depending on purity.

Chemical Properties

  • Stability: Air and moisture stable under standard laboratory conditions.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites in its structure.

These properties make it suitable for various applications in organic synthesis and catalysis.

Applications

(R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole is primarily used in:

  1. Asymmetric Catalysis:
    • Utilized as a ligand in palladium-catalyzed reactions, enabling high enantioselectivity in transformations such as allylation and Heck reactions.
  2. Synthesis of Complex Molecules:
    • Facilitates the formation of enantiomerically enriched products in pharmaceutical chemistry and materials science.
  3. Research Applications:
    • Employed in studies aimed at developing new catalytic systems and enhancing reaction efficiencies in organic synthesis.
Synthetic Methodologies and Optimization

Modular Synthesis of Chiral PHOX Ligands: Key Strategies and Innovations

The synthesis of (R)-4-(tert-butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole exemplifies the modular construction paradigm central to modern chiral ligand development. This PHOX-type ligand is assembled through sequential coupling of three sterically and electronically differentiated components: the chiral oxazoline ring, the prochiral diarylphosphino moiety, and the tert-butyl-substituted stereogenic center. The orthogonal protection strategy enables precise control over stereochemistry at each assembly stage, where temporary acetonide masking of diol precursors prevents unwanted C-O coupling during critical C(sp³)-H functionalization steps [8]. This approach preserves enantiomeric integrity while permitting selective introduction of the diphenylphosphine group under mild conditions.

Innovative catalytic coupling methodologies have revolutionized the connection between the phosphine and oxazoline domains. Palladium-catalyzed P-C bond formation between bromoaryl oxazolines and diphenylphosphine achieves yields exceeding 85% with minimal racemization, while nickel-catalyzed cross-couplings offer cost-effective alternatives for large-scale production [8]. The synthetic route benefits substantially from chelated transition states during phosphorylation, where the oxazoline nitrogen coordinates to metal catalysts, directing ortho-substitution on the phenyl linker with exceptional regioselectivity (>98:2) [7] [8]. Recent innovations include immobilized catalysts that facilitate ligand purification through simple filtration and solvent-free phosphorylation using mechanochemical methods, significantly reducing environmental impact [5].

Table 1: Comparative Analysis of PHOX Ligand Coupling Methods

Coupling MethodCatalyst SystemTemperature (°C)Yield (%)ee Preservation (%)
Palladium-mediatedPd(OAc)₂/Xantphos8085-92>99
Nickel-catalyzedNiBr₂·DME/L62571-7897
Photoredox phosphorylationTBADT/NiBr₂·DME256590
Immobilized PdPd/SiO₂-APTS10082>99

The chiral transfer efficiency during ligand assembly reaches optimization through stereodirecting effects of the oxazoline nitrogen, which creates a rigid microenvironment during phosphorylation. This steric guidance ensures the prochiral phosphorus center adopts the preferred configuration for subsequent asymmetric catalysis applications. The tert-butyl group's bulkiness further enhances stereoselectivity by restricting conformational flexibility during ring closure [7] [8]. Advanced purification techniques, including chiral stationary phase chromatography and crystallization from heptane/ethyl acetate mixtures, achieve pharmaceutical-grade enantiopurity (≥97%) essential for high-precision asymmetric hydrogenations [1] [3].

Stereoselective Construction of the Oxazoline Core: Advances in Asymmetric Induction

The oxazoline ring formation represents the stereochemical linchpin in PHOX ligand synthesis, where chirality is installed through cyclodehydration of chiral β-amino alcohols with carbonyl derivatives. The tert-butyl-bearing stereocenter originates from L-valine-derived precursors, leveraging the chiral pool strategy for economically viable production of enantiopure amino alcohols [9]. Modern approaches employ dynamic kinetic resolution during ring closure, where racemic amino alcohols undergo enantioselective cyclization catalyzed by BINOL-phosphoric acids, achieving enantiomeric excess values above 90% [8]. This methodology represents a significant advance over classical resolution techniques that typically sacrifice half the material.

Critical innovations in asymmetric induction include solvent-controlled stereoselectivity observed in dual solvent systems. The acetone/PhCF³ mixture (1:1) enhances enantioselectivity to 90% ee during ring formation by creating a micro-environment that stabilizes the Re-face transition state through π-stacking interactions [8]. Additionally, substrate-directable cyclization exploits the steric bias imposed by the existing chiral center in amino alcohol precursors. For example, the bulky tert-butyl group blocks nucleophilic attack from one face, enabling diastereoselective ring closure with dr >20:1 when using p-toluenesulfonyl chloride as the dehydrating agent [7] [9].

Table 2: Stereoselective Oxazoline Formation Methods

Amino Alcohol PrecursorCyclization AgentConditionsee/drProduct Yield
(R)-2-amino-3-methyl-1-butanolTsClEt₃N, CH₂Cl₂, 0°C>99% ee85%
Racemic valinol(Boc)₂OSc(OTf)₃, CHCl₃92% ee (kinetic resolution)45%
N-Cbz-valinolBurgess reagentTHF, 60°C>20:1 dr78%
L-valine esterPPh₃/I₂CH₃CN, reflux>99% ee92%

The kinetic resolution of racemic amino alcohols has emerged as a powerful complementary approach, particularly for PHOX ligands with non-natural stereochemistry. Lipase-catalyzed enantioselective acylation of rac-amino alcohols followed by cyclization of the unreacted enantiomer achieves 97% ee with 48% theoretical yield [8]. This enzymatic methodology provides access to both (R) and (S) configured oxazoline rings from the same starting material, significantly expanding the structural diversity of accessible PHOX ligands. Recent breakthroughs include photoredox-mediated asymmetric cyclizations using chiral copper catalysts, which achieve simultaneous C-O bond formation and stereochemical control through energy transfer mechanisms [4] [8].

The ring-closing step benefits from microwave-assisted conditions that reduce reaction times from 48 hours to 15 minutes while maintaining exceptional stereoselectivity. This technology enables rapid screening of oxazoline derivatives with various substituents at the 4-position, with the tert-butyl group demonstrating optimal performance in subsequent asymmetric catalysis applications due to its combination of steric bulk and electron-donating properties [7] [9].

Scalable Routes for Industrial-Grade Production: Challenges and Solutions

Scaling PHOX ligand synthesis to industrial volumes presents multidimensional challenges spanning chemical engineering, supply chain management, and process optimization. The cold-chain requirement for final product storage (2-8°C under inert atmosphere) creates logistical complexities, necessitating specialized transportation infrastructure and real-time temperature monitoring systems [3]. This constraint originates from the ligand's sensitivity to oxidative degradation at ambient temperatures, particularly at the phosphorus(III) center. Production facilities address this through inert atmosphere packaging using argon-filled, flame-sealed ampoules with oxygen scavengers, extending shelf-life from weeks to over 12 months [3] [5].

Critical supply chain vulnerabilities emerge from limited global capacity for high-purity diphenylphosphine precursors and chiral amino alcohol intermediates. Leading manufacturers implement dual-sourcing strategies for key raw materials and maintain strategic reserves equivalent to six months of production [2] [6]. The transition to continuous flow chemistry significantly enhances process control during the phosphorylation step, where exothermic reactions previously caused batch-to-batch variability. Microreactor systems enable precise temperature control (±2°C) and reduce reaction volumes, improving yield consistency from 65-85% in batch to 80-83% in continuous mode [2] [5].

Table 3: Scalability Challenges and Technological Solutions

Scalability ChallengeConventional ApproachAdvanced SolutionEfficiency Gain
Diastereomer separationChiral chromatographyDiastereoselective crystallization40% cost reduction
Air-sensitive phosphorylationGlove boxesContinuous flow with O₂ scavengingYield +15%
Purification complexitySilica gel chromatographySMB chromatographySolvent use -70%
Cold chain logisticsRefrigerated transportStabilized amorphous solid formStorage T° +10°C
Workforce trainingClassroom instructionAR-enabled skill matricesError rate -90%

Process intensification strategies focus on eliminating bottlenecks in the final purification stages. Simulated moving bed (SMB) chromatography replaces traditional column purification, reducing solvent consumption by 70% while increasing throughput to multi-kilogram quantities per run [5]. The implementation of digital twin technology enables virtual testing of process modifications without disrupting active production lines. These digital replicas accurately predict the impact of altered reaction parameters on yield and enantiopurity, reducing optimization time by 50% compared to empirical approaches [2] [6].

Regulatory compliance creates additional complexity, particularly for manufacturers supplying pharmaceutical applications. The Made in America Act requirements necessitate meticulous documentation of domestic sourcing for all components, driving development of fully integrated domestic supply chains [5]. Automated compliance tracking systems generate audit-ready documentation through real-time data capture at each synthetic step, significantly reducing administrative burdens [5] [6]. Workforce development programs incorporating augmented reality training modules accelerate operator proficiency in handling air-sensitive compounds, reducing error rates by 90% during scale-up transitions [5] [6].

The economic viability of industrial-scale production hinges on reducing precious metal catalyst loadings during phosphorylation. Recent advances employ nanostructured palladium catalysts with 90% metal utilization compared to 40% in homogeneous systems, significantly lowering production costs despite increasing ligand complexity [2] [8]. These innovations collectively enable commercial-scale production of research-grade ligand at approximately $521/gram, with projections indicating potential 30% cost reductions through fully automated continuous manufacturing platforms [1] [5].

Properties

Product Name

(R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole

IUPAC Name

[2-[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane

Molecular Formula

C28H32NOP

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C28H32NOP/c1-27(2,3)25-20-30-26(29-25)28(4,5)23-18-12-13-19-24(23)31(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-19,25H,20H2,1-5H3/t25-/m0/s1

InChI Key

HBJSADZQXYZTTQ-VWLOTQADSA-N

SMILES

CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.